molecular formula C13H20FN B13647400 n-(2-Fluorophenethyl)pentan-3-amine

n-(2-Fluorophenethyl)pentan-3-amine

Cat. No.: B13647400
M. Wt: 209.30 g/mol
InChI Key: QLDWLEXNIVRIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Fluorophenethyl)pentan-3-amine: is an organic compound with the molecular formula C13H20FN. It belongs to the class of amines, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a fluorophenethyl group attached to a pentan-3-amine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-3-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-3-one using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce more saturated amines .

Scientific Research Applications

Chemistry: n-(2-Fluorophenethyl)pentan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

  • n-(2-Fluorophenethyl)butan-2-amine
  • n-(2-Fluorophenethyl)hexan-3-amine
  • n-(2-Fluorophenethyl)propan-2-amine

Uniqueness: n-(2-Fluorophenethyl)pentan-3-amine is unique due to its specific fluorophenethyl group and pentan-3-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-3-12(4-2)15-10-9-11-7-5-6-8-13(11)14/h5-8,12,15H,3-4,9-10H2,1-2H3

InChI Key

QLDWLEXNIVRIAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.